Deferasirox meta isomer

Description

Fundamental Principles of Isomerism in Pharmaceutical Chemistry

Isomers are broadly categorized into two main groups: structural isomers and stereoisomers. numberanalytics.com Structural isomers, also known as constitutional isomers, have the same molecular formula but differ in the connectivity of their atoms. quora.comwikipedia.orgsolubilityofthings.com This means the atoms are linked together in a different order. quora.com Stereoisomers, on the other hand, have the same connectivity but differ in the spatial arrangement of their atoms. numberanalytics.comquora.com

Structural isomerism can be further divided into several subcategories, including skeletal, positional, and functional isomerism. quora.com Positional isomers, also referred to as regioisomers, are structural isomers that share the same parent structure but differ in the position of a functional group or substituent. quora.comwikipedia.orglookchem.com The underlying carbon skeleton of the molecule remains unchanged, but the location of specific groups on that skeleton varies. quora.com This distinction is crucial in drug design and development, as the position of a functional group can significantly impact a molecule's interaction with biological targets. solubilityofthings.com

Table 1: Classification of Isomers

| Category | Subcategory | Description |

|---|---|---|

| Structural Isomers | Skeletal Isomerism | Differ in the arrangement of the carbon backbone. quora.com |

| Positional Isomerism (Regioisomerism) | Differ in the position of a functional group on a parent structure. quora.comlookchem.com | |

| Functional Group Isomerism | Have different functional groups. quora.comsolubilityofthings.com | |

| Stereoisomers | Enantiomers | Non-superimposable mirror images. numberanalytics.comwikipedia.org |

The academic and pharmaceutical significance of isomeric purity cannot be overstated. Different isomers of a drug can exhibit varied pharmacological and toxicological profiles. nih.gov One isomer may be therapeutically active, while another could be inactive, less active, or even cause adverse effects. nih.govnih.gov Therefore, ensuring the isomeric purity of an active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing. mdpi.comlibretexts.org Regulatory agencies worldwide have stringent requirements for the characterization and control of impurities, including isomers, in drug substances.

Classification of Isomers: Emphasis on Regioisomers

Deferasirox as a Chelating Agent: Core Chemical Structure and Relevance

Deferasirox is an orally active iron chelator used to manage chronic iron overload. nih.govwikipedia.orgdrugbank.com Its chemical structure, 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is central to its function. nih.govcancernetwork.com The molecule acts as a tridentate ligand, meaning it uses three sites to bind to iron. cancernetwork.comopenaccessjournals.com Specifically, two molecules of Deferasirox bind to one iron(III) atom with high affinity, forming a stable 2:1 complex that is subsequently eliminated from the body, primarily through feces. wikipedia.orgdrugbank.comresearchgate.net The core structure consists of a 1,2,4-triazole (B32235) ring substituted with a 4-carboxyphenyl group at the N1 position and two 2-hydroxyphenyl groups at the C3 and C5 positions. nih.gov This arrangement of phenolic hydroxyl groups and the triazole nitrogen atoms is crucial for its iron-chelating activity. vulcanchem.com

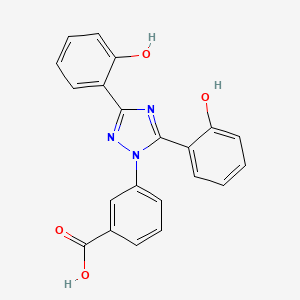

Deferasirox Meta Isomer: Nomenclature and Structural Context

The this compound is a known impurity of Deferasirox. pharmaffiliates.comveeprho.com As a regioisomer, it shares the same molecular formula as Deferasirox (C21H15N3O4) but differs in the substitution pattern on the benzoic acid ring. nih.govsimsonpharma.com

The this compound is known by several names in scientific literature and pharmacopeial references. Its systematic IUPAC name is 3-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid. nih.govanalyticachemie.inlgcstandards.com It is commonly referred to as the Deferasirox 1,3-isomer, reflecting the meta-position of the carboxyl group on the benzoic acid ring. veeprho.comnih.govsimsonpharma.comanalyticachemie.in In the context of pharmaceutical impurities, it is often designated as Deferasirox Impurity D by the European Pharmacopoeia (EP). pharmaffiliates.comnih.govanalyticachemie.in

Table 2: Nomenclature of this compound

| Type of Name | Designation |

|---|---|

| IUPAC Name | 3-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid nih.govanalyticachemie.inlgcstandards.com |

| Common Name | Deferasirox 1,3-Isomer veeprho.comnih.govsimsonpharma.comanalyticachemie.in |

| Synonym | This compound vulcanchem.comnih.govanalyticachemie.in |

| Pharmacopoeial Designation | Deferasirox Impurity D (EP) pharmaffiliates.comnih.govanalyticachemie.in |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2254105-61-6 |

|---|---|

Molecular Formula |

C21H15N3O4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

3-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |

InChI |

InChI=1S/C21H15N3O4/c25-17-10-3-1-8-15(17)19-22-20(16-9-2-4-11-18(16)26)24(23-19)14-7-5-6-13(12-14)21(27)28/h1-12,25-26H,(H,27,28) |

InChI Key |

KKTHKIBVWVQDIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC(=C4)C(=O)O)O |

Origin of Product |

United States |

Synthetic Approaches and Formation Mechanisms of Deferasirox Meta Isomer

Overview of Deferasirox Chemical Synthesis Pathways

The commercial synthesis of Deferasirox is a multi-step process. A common and efficient two-step protocol begins with the condensation of a substituted salicylamide (B354443) and salicylic (B10762653) acid to form a benzoxazinone (B8607429). amazonaws.com This intermediate is then reacted with a corresponding phenylhydrazine (B124118) to construct the central triazole ring, yielding Deferasirox. amazonaws.com

Alternative synthetic routes have also been explored to improve yield and reduce hazardous byproducts. One such method involves a three-step process utilizing a Chan-Lam coupling reaction followed by a Suzuki coupling reaction and subsequent hydrolysis. Another approach uses palladium-catalyzed carbonylative coupling.

Key Synthetic Intermediates and Reaction Steps

The traditional synthesis of Deferasirox involves the reaction of salicylic acid and salicylamide at high temperatures (140-170°C) to produce the key intermediate, 2-(2-hydroxyphenyl)-benzo[e] Current time information in Santa Cruz, CA, US.axios-research.comoxazin-4-one. This intermediate is then reacted with 4-hydrazinobenzoic acid to form Deferasirox. vandvpharma.com

A scalable synthesis of a benzoxazinone derivative, a crucial intermediate for Deferasirox, has been achieved using cyanuric chloride as a chlorinating agent in the presence of triethylamine (B128534). researchgate.net The structure of the key intermediate in this process, 4-chloro-2-(2-hydroxyphenyl)-4H-benzo[e] Current time information in Santa Cruz, CA, US.axios-research.comoxazine-4-ol, was confirmed through various analytical techniques. researchgate.net

Newer synthetic strategies have introduced alternative intermediates. For instance, a method involving the reaction of o-benzyloxybenzonitrile with HCl at low temperatures produces o-benzyloxyphenyliminoacid methyl ester hydrochloride, which can then be used to synthesize Deferasirox under mild conditions. google.compatsnap.com

| Intermediate | Precursors | Reaction Type | Reference |

| 2-(2-hydroxyphenyl)-benzo[e] Current time information in Santa Cruz, CA, US.axios-research.comoxazin-4-one | Salicylic acid, Salicylamide | Condensation | |

| 4-chloro-2-(2-hydroxyphenyl)-4H-benzo[e] Current time information in Santa Cruz, CA, US.axios-research.comoxazine-4-ol | Salicylic acid, Salicylamide, Cyanuric chloride | Chlorination/Condensation | researchgate.net |

| o-benzyloxyphenyliminoacid methyl ester hydrochloride | o-benzyloxybenzonitrile, HCl | --- | google.compatsnap.com |

| Methyl 4-(3,5-dibromo-1H-1,2,4-triazol-1-yl)benzoate | 3,5-dibromo-1H Current time information in Santa Cruz, CA, US.researchgate.nettriazole, (4-(methoxycarbonyl)-phenyl)boronic acid | Chan-Lam coupling |

Intentional Synthesis of Deferasirox Meta Isomer for Reference and Study

The this compound, also known as Deferasirox BP Impurity D or 3-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid, is intentionally synthesized for use as a reference standard. axios-research.comsynthinkchemicals.comnih.govveeprho.com These reference standards are crucial for analytical method development, validation, and quality control during the synthesis and formulation of the Deferasirox drug product. axios-research.com The availability of a well-characterized meta isomer allows for its accurate identification and quantification in the final drug substance. axios-research.com

Elucidation of this compound Formation as a Process Impurity

The this compound arises as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API). researchgate.netveeprho.com Its formation is often attributed to the presence of an isomeric impurity in one of the starting materials.

Investigation of Side Reactions in Deferasirox Synthesis

The formation of the this compound is a direct consequence of using 3-hydrazinobenzoic acid as a starting material instead of the intended 4-hydrazinobenzoic acid. synthinkchemicals.com If the 4-hydrazinobenzoic acid raw material is contaminated with its meta isomer, the subsequent reaction with the benzoxazinone intermediate will lead to the formation of the this compound alongside the desired product. researchgate.net The structural difference lies in the position of the carboxylic acid group on the phenyl ring attached to the triazole. nih.gov

Degradation-Induced Formation of Deferasirox Isomers

Forced degradation studies are conducted to understand the stability of a drug substance under various stress conditions, such as hydrolysis, oxidation, and heat. innovareacademics.inresearchgate.net These studies help to identify potential degradation products that may form during the shelf-life of the product. researchgate.net

Hydrolytic Pathways Leading to Isomer Formation

Studies on the forced degradation of Deferasirox have shown that it is susceptible to hydrolysis under both acidic and alkaline conditions. researchgate.netijpsonline.comijpsonline.com While these studies have identified the formation of degradation products, the specific formation of the this compound through hydrolytic degradation of the parent Deferasirox molecule has not been explicitly reported. The primary route for the presence of the meta isomer is through synthesis from an isomeric starting material. researchgate.net However, the stability of Deferasirox and its potential for degradation underscores the importance of controlling impurities. innovareacademics.in

| Stress Condition | Observation | Reference |

| Acid Hydrolysis | Degradation observed | researchgate.netijpsonline.comijpsonline.com |

| Alkaline Hydrolysis | Degradation observed, degradant peak at Rf 0.42 | ijpsonline.comijpsonline.com |

| Oxidative Stress | Stable | ijpsonline.com |

| Thermal Stress | Stable | ijpsonline.com |

| Photolytic Stress | Stable | ijpsonline.com |

Oxidative Stress and Isomerization

Oxidative stress has been identified as a significant factor in the degradation of Deferasirox, potentially leading to the formation of its meta isomer. Forced degradation studies, which are designed to simulate the effect of various stress factors, have shown that Deferasirox degrades when subjected to oxidative conditions, such as exposure to hydrogen peroxide. ijpras.comujconline.netwisdomlib.org While Deferasirox itself exhibits antioxidant properties by chelating iron and inhibiting the generation of reactive oxygen species (ROS) innovareacademics.innih.govdphen1.commdpi.comnih.gov, the drug substance can be susceptible to degradation in a highly oxidative environment.

The formation of isomers under oxidative stress is a known phenomenon for certain pharmaceutical compounds. acs.org In the case of Deferasirox, studies have identified the formation of its regio-isomer, 2-[3,5-bis(2-hydroxy-phenyl)- google.comijpsonline.comresearchgate.net-triazol-1-yl]-benzoic acid, under various stress conditions which include oxidation. researchgate.net Another study explicitly detected the "1,3-isomer" (meta isomer) during forced degradation tests that included oxidative stress. google.com

The precise mechanism of isomerization under oxidative stress is complex. It is hypothesized to involve the generation of radical intermediates. The presence of powerful oxidizing agents can lead to the formation of reactive species that may attack the aromatic rings of the Deferasirox molecule. This could initiate a series of reactions leading to bond cleavage and rearrangement, resulting in the migration of the 3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl group from the para-position to the meta-position of the benzoic acid moiety.

Research findings on the stability of Deferasirox under oxidative stress have shown some variability, which may be attributed to differing experimental conditions such as the concentration of the oxidizing agent, temperature, and duration of exposure.

Table 1: Research Findings on Deferasirox Degradation under Oxidative Stress

| Study Finding | Stress Condition | Observed Outcome | Reference |

|---|---|---|---|

| Significant degradation observed. | 3% Hydrogen peroxide at 80°C. | Formation of degradation products. | ujconline.net |

| Degradation observed. | Peroxide condition. | Degradation products were well resolved from the main peak. | ijpras.com |

| Marginally degraded. | Oxidative conditions. | Successful separation of degradation products. | wisdomlib.org |

| Drug was found to be stable. | Oxidative stress. | No degradation product peak observed. | ijpsonline.com |

| Drug substance was found to be stable. | Oxidative degradation. | No significant degradation observed. | nih.gov |

Photolytic and Thermal Influences on Isomeric Purity

The isomeric purity of Deferasirox is also susceptible to degradation from physical factors such as light and heat. These energy sources can provide the activation energy necessary to induce chemical changes, including isomerization.

Photolytic Influences:

Exposure to light, particularly ultraviolet (UV) radiation, is a well-documented cause of degradation for many pharmaceutical compounds. Forced degradation studies on Deferasirox have demonstrated its sensitivity to photolytic stress. ijpsonline.comijpsonline.com When exposed to sunlight or artificial UV light, the drug can undergo degradation, leading to a loss of purity. ijpsonline.comijpsonline.com One study specifically noted that aqueous solutions of Deferasirox were exposed to direct sunlight for 8 hours over two days as part of photolytic degradation testing. innovareacademics.in The formation of the meta isomer is a potential consequence of this photodegradation, as energy from photons can promote electrons to higher energy states, making rearrangements and isomer formation more likely. google.com

However, similar to oxidative stress, there are conflicting reports regarding the photolytic stability of Deferasirox. Some studies have reported the drug to be stable under photolytic conditions, while others have observed degradation. ijpras.comwisdomlib.org

Thermal Influences:

Thermal stress is another critical factor that can impact the stability and isomeric purity of Deferasirox. While some research indicates that Deferasirox is stable under thermal degradation conditions nih.govijpsonline.com, other studies suggest that exposure to high temperatures can lead to the formation of impurities. google.com For instance, a method for detecting related impurities in Deferasirox granules mentions performing forced degradation tests under high temperature, which led to the discovery of the 1,3-isomer. google.com The application of heat can provide the necessary energy to overcome the rotational barrier around the C-N bond connecting the triazole and benzoic acid rings, potentially facilitating a rearrangement to the meta position. This is particularly relevant in processes like thermokinetic compounding, where temperatures can range from 100°C to 200°C. google.com

Table 2: Summary of Photolytic and Thermal Stress Test Findings for Deferasirox

| Stress Factor | Study Finding | Test Conditions | Reference |

|---|---|---|---|

| Photolytic (Sunlight) | Degradation observed. | Drug exposed to sunlight for 20 hours. | ijpsonline.com |

| Photolytic (Fluorescent Light) | Stable. | Exposure to cool white fluorescent light. | ijpsonline.com |

| Photolytic | Stable. | Not specified. | ijpras.com |

| Photolytic | Stable. | Not specified. | wisdomlib.org |

| Thermal | Stable. | Not specified. | ijpsonline.com |

| Thermal | Stable. | Drug substance was stable when exposed to thermal degradation. | nih.gov |

| Thermal | Degradation observed. | High temperature. | google.com |

| Thermal | No significant change. | Heating up to 80°C for 24 hours. | ujconline.net |

The conflicting findings across various studies underscore the complexity of Deferasirox degradation pathways and highlight the sensitivity of these reactions to specific experimental parameters. The formation of the meta isomer under these stress conditions necessitates the use of stability-indicating analytical methods to ensure the quality and purity of the final drug product. researchgate.netijcrt.orgresearchgate.net

Advanced Analytical Methodologies for Deferasirox Meta Isomer Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are fundamental in the analytical workflow for Deferasirox and its isomers. These techniques provide the necessary resolution and sensitivity to distinguish between structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of robust HPLC methods are critical for the accurate determination of the Deferasirox meta isomer in both bulk drug substances and finished pharmaceutical products. jddtonline.infoinnovareacademics.ininnovareacademics.in These methods are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. innovareacademics.ininnovareacademics.innih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the separation of Deferasirox and its regioisomers, including the meta isomer. dntb.gov.uaijpsjournal.comeuropa.eu The separation is typically achieved on a C18 stationary phase, which provides effective resolution between the main compound and its closely related isomers. dntb.gov.uaijpsjournal.comresearchgate.net A patent for a detection method for Deferasirox-related impurities, including the 1,3-isomer (meta isomer), specifies the use of a Waters Symmetry Shield RP18 column. google.com The resolution between Deferasirox and its isomers is a critical parameter, with studies demonstrating resolution values greater than 2.0 and in some cases, greater than 6.0, indicating excellent separation. nih.govresearchgate.netresearchgate.net

The successful separation of the this compound is highly dependent on the optimization of several chromatographic parameters.

Mobile Phase: The composition of the mobile phase is a key factor in achieving the desired separation. A common approach involves a mixture of an acidic aqueous buffer and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). ijpsjournal.comresearchgate.net For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH 4.6) and acetonitrile in a 55:45 (v/v) ratio has been successfully used. ijpsjournal.com Another method utilizes a buffer of 10 mM potassium dihydrogen orthophosphate monohydrate (pH 3.0), acetonitrile, and methanol (50:45:5, v/v/v). researchgate.net The use of 0.1% orthophosphoric acid and acetonitrile has also been reported. dntb.gov.uanih.gov A gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile is another effective strategy. innovareacademics.ininnovareacademics.in

Stationary Phase: C18 columns are the most frequently employed stationary phases for this separation. dntb.gov.uaijpsjournal.comresearchgate.net Specific examples include Xterra C18 (4.6 x 250 mm, 5µm), Inertsil ODS-3V C18 (150mm x 4.6mm, 5µm), and Shimadzu shim pack GIS (150 x 4.6 mm, 5µm). innovareacademics.ininnovareacademics.inijpsjournal.comresearchgate.net A patent also mentions the use of a Waters Symmetry Shield RP18 column (3.0mm x 150mm, 3.5 µm). google.com

Detection Wavelength: The selection of an appropriate detection wavelength is crucial for sensitivity. UV detection is commonly performed at wavelengths where Deferasirox and its isomers exhibit significant absorbance. Reported wavelengths include 220 nm, 245 nm, 250 nm, 254 nm, and 255 nm. innovareacademics.ininnovareacademics.indntb.gov.uaresearchgate.netgoogle.comijpras.com

Flow Rate and Column Temperature: The flow rate is generally maintained around 1.0 mL/min. innovareacademics.ininnovareacademics.indntb.gov.uaijpsjournal.comresearchgate.netnih.gov Column temperature can also be controlled to enhance separation efficiency, with temperatures such as 40°C and 60°C being reported. innovareacademics.ininnovareacademics.ingoogle.com

Table 1: Examples of Optimized HPLC Conditions for Deferasirox Isomer Separation

| Stationary Phase | Mobile Phase | Detection Wavelength | Flow Rate | Reference |

| Xterra C18 (4.6x250mm, 5µm) | Phosphate buffer (0.05M) pH 4.6: ACN (55:45%v/v) | 255 nm | 1 ml/min | ijpsjournal.com |

| C18 (250 × 4.6 mm, 5 μm) | 0.1% orthophosphoric acid and acetonitrile | 245 nm | 1 mL/min | nih.gov |

| Shimadzu shim pack GIS (150*4.6) mm 5µm | 0.1 % Formic acid in Water: Acetonitrile (gradient) | 254 nm | 1.0 ml/min | innovareacademics.ininnovareacademics.in |

| Waters Symmetry Shield RP 18 (3.0mm × 150mm, 3.5 μm) | EDTA buffer solution, water, and acetonitrile | 250 nm | 0.8 ml/min | google.com |

Robustness studies are conducted to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability for routine use. innovareacademics.inijpsjournal.comijpras.com These studies typically involve varying parameters such as flow rate (e.g., ±0.1 ml/min), column temperature (e.g., ±2°C), and mobile phase composition. innovareacademics.inijpsjournal.comijpras.com The relative standard deviation (RSD) of the results under these varied conditions is a measure of the method's robustness, with low RSD values indicating a robust method. ijpsjournal.com Reproducibility is assessed through intermediate precision studies, where the analysis is performed by different analysts on different days to confirm the consistency of the results. jddtonline.infoijpsjournal.com The precision of the method is often expressed as the %RSD for repeatability and intermediate precision, with values typically less than 2% being acceptable. ijpsjournal.comresearchgate.net

Optimization of Chromatographic Conditions (Mobile Phase, Stationary Phase, Detection Wavelength)

High-Performance Thin Layer Chromatography (HPTLC) for Impurity Profiling

High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable alternative and complementary technique to HPLC for impurity profiling of Deferasirox. wisdomlib.orgijpsonline.com HPTLC is particularly useful for the identification of degradation products. jclmm.com

For the analysis of Deferasirox, chromatographic separation is performed on precoated silica (B1680970) gel 60 F254 aluminum plates. ijpsonline.comijpsonline.com A mobile phase composed of chloroform, methanol, and triethylamine (B128534) (e.g., in a ratio of 9:1:0.5 v/v/v) has been shown to provide good separation, resulting in a well-defined band for Deferasirox. ijpsonline.comijpsonline.com Densitometric scanning is typically carried out at a wavelength of 248 nm. ijpsonline.comijpsonline.com The method is validated according to ICH guidelines for parameters such as linearity, range, accuracy, and precision. ijpsonline.com Linearity is often established over a specific concentration range, for example, 250-1250 ng/band. ijpsonline.comijpsonline.com

Spectroscopic and Spectrometric Techniques for Structural Confirmation

While chromatographic techniques are essential for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation of the this compound.

An unknown impurity in Deferasirox was identified as a regio-isomer using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source and a Q-trap mass analyzer. nih.govresearchgate.net The structural confirmation of this isomer was then unambiguously achieved through its synthesis and subsequent characterization using a combination of powerful analytical techniques. nih.govresearchgate.net These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of molecules, including the differentiation of regioisomers which differ in the substitution patterns on an aromatic ring. oxinst.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule and can be used to distinguish between isomers. nih.govresearchgate.net Infrared ion spectroscopy (IRIS) is a particularly useful mass spectrometry-based technique for differentiating positional isomers. rsc.orgchemrxiv.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. nih.govresearchgate.net

Elemental Analysis (EA): Elemental analysis determines the elemental composition of a compound, providing further confirmation of its molecular formula. nih.govresearchgate.net

The combination of these techniques provides a comprehensive and unambiguous structural characterization of the this compound, confirming its identity as 3-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Elucidation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the separation, identification, and structural analysis of pharmaceutical impurities. nih.govresearchgate.net Its high sensitivity and selectivity make it ideal for detecting and characterizing isomers present in trace amounts within the API.

An LC-MS/MS method was instrumental in the initial detection and identification of the this compound as an unknown impurity in the Deferasirox drug substance. nih.govresearchgate.net The chromatographic separation is typically achieved using a C18 stationary phase with a mobile phase consisting of a buffer, acetonitrile, and methanol. researchgate.net This allows for the effective resolution of the meta isomer from the main Deferasirox peak, which is a prerequisite for accurate mass spectrometric analysis. nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. For the this compound, HRMS is used to confirm that its molecular formula is identical to that of Deferasirox (C₂₁H₁₅N₃O₄). This is a key piece of evidence in identifying it as an isomer. The exact mass of the protonated molecule [M+H]⁺ can be determined with a high degree of precision, typically within a few parts per million (ppm), which lends strong support to the proposed elemental composition.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₂₁H₁₅N₃O₄ | 373.1063 |

This table presents the calculated monoisotopic mass for the this compound.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, as it provides information about the connectivity of atoms within a molecule through controlled fragmentation. nih.govresearchgate.net In an MS/MS experiment, the ion corresponding to the this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation pattern.

While the specific fragmentation patterns for the this compound are not extensively detailed in publicly available literature, the general principles of fragmentation for such triazole-containing compounds involve the cleavage of the bonds connecting the phenyl rings to the central triazole ring, as well as the loss of small molecules like water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid and hydroxyl groups. The fragmentation pattern of the meta isomer would be compared to that of Deferasirox to identify subtle differences that arise from the different substitution pattern on the benzoic acid moiety, thus confirming its isomeric nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While mass spectrometry can confirm the elemental composition and provide clues about the structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of organic molecules, including the differentiation of isomers. researchgate.netnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. For the this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the three phenyl rings. The substitution pattern of the meta isomer, with the triazole ring at the 2-position of the benzoic acid, would lead to a unique set of chemical shifts and coupling patterns for the protons on that ring compared to Deferasirox, where the substitution is at the 4-position.

Similarly, the ¹³C NMR spectrum would exhibit a characteristic set of signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzoic acid ring would be particularly informative in distinguishing the meta isomer from Deferasirox.

| Technique | Expected Observations for this compound |

| ¹H NMR | Unique chemical shifts and coupling patterns for the protons on the meta-substituted benzoic acid ring. |

| ¹³C NMR | Distinct chemical shifts for the carbon atoms of the meta-substituted benzoic acid ring. |

This table summarizes the expected distinguishing features in the ¹H and ¹³C NMR spectra of the this compound.

Two-Dimensional NMR Experiments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms in the molecule, providing irrefutable proof of the structure. rsc.org

A COSY spectrum would reveal the correlations between adjacent protons, helping to assign the protons within each of the phenyl rings. An HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are separated by two or three bonds. For the this compound, HMBC correlations between the protons of the benzoic acid ring and the carbons of the triazole ring would definitively establish the point of attachment, confirming the meta substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netnih.gov The IR spectrum of the this compound would be very similar to that of Deferasirox, as they both contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used to distinguish between isomers.

Key absorption bands expected in the IR spectrum of the this compound include:

A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and carboxylic acid groups.

A sharp absorption band around 1700 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid.

Absorption bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.

C-H stretching vibrations from the aromatic rings typically appear above 3000 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (Phenol, Carboxylic Acid) | 3000 - 3400 (broad) |

| C=O (Carboxylic Acid) | ~1700 |

| C=C (Aromatic) | 1450 - 1600 |

| C-H (Aromatic) | >3000 |

This table outlines the characteristic infrared absorption bands for the functional groups present in the this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides critical data for confirming the empirical formula of a newly synthesized substance, such as the this compound. The molecular formula for the this compound is C₂₁H₁₅N₃O₄. lgcstandards.com The analysis involves the combustion of a small, precisely weighed sample of the substance in an oxygen-rich atmosphere. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured. From these measurements, the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be calculated. This experimental data is then compared with the theoretical elemental composition derived from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

A certificate of analysis for a sample of this compound reported the following results for elemental analysis, which conform to the expected values for the compound with the molecular formula C₂₁H₁₅N₃O₄. lgcstandards.com

Table 1: Elemental Analysis of this compound

| Element | Theoretical (%) | Found (%) lgcstandards.com |

|---|---|---|

| Carbon (C) | 67.56 | 66.74 |

| Hydrogen (H) | 4.05 | 4.39 |

| Nitrogen (N) | 11.25 | 11.13 |

Analytical Method Validation According to International Guidelines (e.g., ICH Q2(R1))

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. ich.orgeuropa.eu The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for conducting such validations. ich.orgeuropa.eu This ensures that the analytical methods used for quality control of drug substances and products are reliable, reproducible, and fit for their intended purpose. researchgate.net For impurities like the this compound, the validation process must demonstrate that the method is capable of accurately and precisely detecting and quantifying the impurity at specified levels. google.com The validation encompasses several key parameters, including specificity, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). ich.orgijpsonline.com

Specificity and Selectivity in Distinguishing this compound

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. ich.orgeuropa.eu In the context of Deferasirox, the analytical method must be able to distinguish between the active pharmaceutical ingredient (API), its meta isomer, and other potential process-related impurities or degradation products. nih.govgoogle.com

High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. nih.govgoogle.comeuropa.eu The selectivity of an HPLC method is demonstrated by its ability to separate the various components of a mixture into distinct peaks. The resolution between the peaks for Deferasirox and its meta isomer is a critical measure of the method's selectivity. A resolution value of greater than 2.0 is generally considered adequate for baseline separation, ensuring that the quantification of one component is not affected by the presence of the other. In a validated HPLC method for Deferasirox and its impurities, the resolution between the meta isomer (referred to as Imp-1 in the study) and Deferasirox was found to be greater than 6.0, indicating excellent selectivity. nih.gov

The development of such a method often involves the careful selection of a suitable stationary phase (column), mobile phase composition, and detector wavelength to achieve optimal separation. A patent for a method to detect related impurities in Deferasirox granules describes an HPLC method capable of separating up to eight impurities, including the 1,3-isomer (meta isomer). google.com

Table 2: Chromatographic Parameters for Specificity and Selectivity

| Parameter | Finding | Significance |

|---|---|---|

| Resolution between Deferasirox and meta isomer | > 6.0 nih.gov | Indicates excellent separation between the two compounds, ensuring accurate quantification without interference. |

| Number of impurities separated | Up to 8, including the meta isomer google.com | Demonstrates the method's capability to provide a comprehensive impurity profile of the drug substance. |

Limits of Detection (LOD) and Quantitation (LOQ) for Impurity Monitoring

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.orgresearchgate.net For impurities, it is crucial that the LOQ is below the reporting threshold, which is the level at which an impurity must be reported in a drug substance specification.

The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N) of the analytical signal. An S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. scirp.org A study on the determination of impurities in Deferasirox reported an LOD for the meta isomer (Imp-1) in the range of 0.0005-0.01%. nih.gov Another patent specifies an LOQ for impurities, including the 1,3-isomer, at a concentration of 0.25 µg/mL, which corresponds to 0.05% of the product concentration, and an LOD that is a three-fold dilution of the LOQ solution. google.com

These low detection and quantitation limits are essential for controlling the levels of the meta isomer in the final drug product, ensuring that it meets the stringent quality and safety standards required for pharmaceuticals.

Table 3: LOD and LOQ for this compound

| Parameter | Reported Value | Basis |

|---|---|---|

| Limit of Detection (LOD) | 0.0005-0.01% nih.gov | Signal-to-Noise Ratio (S/N) of approximately 3:1 |

| Limit of Quantitation (LOQ) | 0.25 µg/mL (0.05% of product concentration) google.com | Signal-to-Noise Ratio (S/N) of approximately 10:1 |

Impurity Control and Chemical Stability of Deferasirox and Its Meta Isomer

Impurity Profiling Strategies for Deferasirox Active Pharmaceutical Ingredient

Impurity profiling is a cornerstone of pharmaceutical quality control, involving the identification, quantification, and characterization of impurities in the API. conicet.gov.ar For Deferasirox, this process is essential to control potentially harmful substances that may arise during synthesis or storage. justia.com

The identification of both known and unknown impurities in Deferasirox is a complex analytical challenge. conicet.gov.ar A significant impurity that has been identified is the regio-isomer of Deferasirox, specifically the meta isomer, 3-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid. researchgate.netnih.govnih.gov This isomer, also referred to as Deferasirox impurity D, has been characterized using advanced analytical techniques. nih.gov

Modern analytical methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are pivotal in detecting and identifying such impurities. researchgate.netnih.gov For instance, a newly developed HPLC method was successful in detecting an unknown impurity which, based on LC-MS/MS data and knowledge of the synthetic pathway, was proposed and subsequently confirmed to be the meta-regio-isomer of Deferasirox. researchgate.netnih.gov The structural confirmation was achieved through synthesis and characterization using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry, and elemental analysis. researchgate.netnih.gov

Other identified impurities in Deferasirox include starting materials and intermediates such as salicylamide (B354443), salicylic (B10762653) acid, and benzoxazinone (B8607429) intermediates. google.comresearchgate.net Additionally, process-related impurities like Deferasirox methyl ester and Deferasirox ethyl ester have been detected. google.com A patent application also mentions the identification of a 1,3-isomer and Deferasirox ethyl ester as new impurities in Deferasirox granules. google.com The detection limits for these impurities can be as low as 0.0005-0.01%, highlighting the sensitivity of the analytical methods employed. researchgate.netnih.gov

Table 1: Identified Impurities in Deferasirox

| Impurity Name | Type | Method of Identification |

|---|---|---|

| Deferasirox meta isomer (3-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid) | Isomeric Impurity | LC-MS/MS, NMR, IR, Mass Spectrometry, Elemental Analysis researchgate.netnih.govnih.gov |

| Salicylamide | Starting Material | HPLC google.comresearchgate.net |

| Salicylic acid | Starting Material | HPLC google.comresearchgate.net |

| Benzoxazinone intermediates | Intermediate | HPLC google.com |

| Deferasirox methyl ester | Process-related | HPLC google.com |

| Deferasirox ethyl ester | Process-related | HPLC google.com |

| 1,3-isomer | Isomeric Impurity | HPLC google.comveeprho.com |

Effective control of impurities in Deferasirox begins with a thorough understanding and control of the manufacturing process. europa.eu By identifying critical manufacturing steps and implementing in-process controls, the formation of impurities can be significantly minimized. europa.eueuropa.eu

For instance, the formation of an unknown impurity at a specific relative retention time (RRT) was observed during the synthesis of Deferasirox. googleapis.com Through extensive research, it was discovered that controlling the addition of thionyl chloride during a key synthetic step—adding it in multiple lots instead of a single lot—successfully controlled the formation of this impurity to less than 0.10%. googleapis.com

Purification processes are also crucial for removing impurities. justia.comgoogleapis.com One patented process involves treating crude Deferasirox with an aqueous base, filtering the solution, and then acidifying it to precipitate the pure compound. googleapis.com Another method describes dissolving the crude product in a suitable ether solvent, followed by a series of dissolution, precipitation, and washing steps to achieve high purity. googleapis.com These multi-step purification procedures are designed to remove specific impurities, including starting materials like 4-hydrazinobenzoic acid, which is considered toxic and must be controlled to very low levels. justia.comgoogleapis.com

Regulatory bodies like the European Medicines Agency (EMA) require detailed descriptions of the manufacturing process, including the identification of critical steps and the establishment of adequate in-process controls. europa.eueuropa.eu This includes specifications for starting materials, reagents, and solvents to ensure the final API meets the required purity standards. europa.eueuropa.eu

Identification of Known and Unknown Impurities

Comprehensive Chemical Stability Studies

Chemical stability studies are essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. For Deferasirox and its isomers, stress degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

Forced degradation studies, as prescribed by the International Council for Harmonisation (ICH) guidelines, expose the drug substance to conditions more severe than accelerated stability testing. innovareacademics.indntb.gov.ua These studies for Deferasirox have involved hydrolysis, oxidation, photolysis, and thermal stress to understand its degradation pathways. researchgate.netresearchgate.net

The stability of Deferasirox and its meta isomer is influenced by pH. vulcanchem.com Studies have shown that Deferasirox is susceptible to degradation under acidic and alkaline conditions, while it remains relatively stable under neutral hydrolytic conditions. dntb.gov.uaijpsonline.com

In one study, significant degradation of Deferasirox was observed under acidic stress hydrolysis. researchgate.net Another study reported considerable degradation in both acidic and basic conditions. ijpsonline.com The conditions for these studies can be quite harsh, for example, refluxing in 0.1 N, 1 N, and 5 N HCl or NaOH at 100°C for 24 hours. innovareacademics.in In contrast, some studies have reported no significant degradation under various stress conditions, suggesting a high degree of chemical stability and structural robustness. innovareacademics.in This discrepancy may be due to differences in the specific experimental conditions employed.

The meta isomer also exhibits pH-dependent stability, with reported maximum solubility and stability at a pH of 6.8. vulcanchem.com

Table 2: Summary of Deferasirox Degradation under Hydrolytic Stress

| Stress Condition | Reagents and Conditions | Observation | Reference(s) |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 N, 1 N, 5 N HCl, reflux at 100°C for 24h | Significant degradation | researchgate.netinnovareacademics.indntb.gov.uaijpsonline.com |

| Basic Hydrolysis | 0.1 N, 1 N, 5 N NaOH, reflux at 100°C for 24h | Degradation observed, one degradant peak at Rf 0.42 | innovareacademics.inijpsonline.com |

The response of Deferasirox to oxidative stress has been investigated using oxidizing agents like hydrogen peroxide (H₂O₂). innovareacademics.inijpsonline.com Several studies have indicated that Deferasirox is stable under oxidative stress conditions. innovareacademics.indntb.gov.ua For instance, exposure to 3%, 6%, and even 30% H₂O₂ at 60°C for 24 hours did not result in significant degradation. innovareacademics.in

However, the primary function of Deferasirox as an iron chelator is intrinsically linked to redox processes. nih.govmdpi.com Deferasirox has demonstrated antioxidant activity in various model systems by reducing the rate of oxidation and oxidative damage caused by iron and copper catalysis. nih.govmdpi.comresearchgate.net For example, it significantly reduced the rate of ascorbic acid oxidation in the presence of iron ions. nih.govmdpi.com This suggests that while the Deferasirox molecule itself is stable against direct oxidation by agents like H₂O₂, its interaction with metal ions can modulate oxidative processes. nih.govmdpi.comnih.govscispace.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Deferasirox |

| This compound (3-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid) |

| Salicylamide |

| Salicylic acid |

| Benzoxazinone intermediates |

| Deferasirox methyl ester |

| Deferasirox ethyl ester |

| 1,3-isomer |

| 4-hydrazinobenzoic acid (HBA) |

| Thionyl chloride |

| Hydrogen peroxide |

| Ascorbic acid |

| Deferiprone |

| Deferoxamine |

| Iron |

Photolytic Degradation Assessment

Degradation Pathway Postulation and Kinetic Analysis

Forced degradation studies are instrumental in postulating the degradation pathways of a drug substance. nih.gov Under various stress conditions such as acid and base hydrolysis, oxidation, and exposure to heat and light, Deferasirox can degrade, leading to the formation of several products. The this compound (1,3-isomer) is a recognized impurity that can be formed during these processes. google.com

Significant degradation of Deferasirox has been observed under acidic and alkaline hydrolytic conditions. ijpsonline.comijpsonline.comnih.gov One study found that while the drug was stable in oxidative, thermal, and photolytic stress, it was sensitive to acid and alkali hydrolysis. ijpsonline.comijpsonline.com Another investigation reported considerable degradation in acid stress hydrolysis, while the drug remained stable under thermal conditions. researchgate.netresearchgate.net A patent has specifically identified the 1,3-isomer of Deferasirox as an impurity that can form when Deferasirox granules are dispersed in yogurt and left for a period, necessitating the development of analytical methods capable of detecting it alongside other impurities. google.com

While these studies confirm that conditions like acid and base hydrolysis can lead to impurity formation, detailed kinetic analyses for the formation of the this compound specifically are not extensively reported in the available literature. The focus of stability-indicating methods is typically to show that the parent drug peak decreases and is well-resolved from any degradant peaks that appear, rather than to quantify the rate of formation for each specific impurity. dphen1.com

Storage Condition Impact on Isomeric Purity

The conditions under which a drug substance or product is stored can directly affect its purity profile over time. For Deferasirox, exposure to non-optimal conditions, such as high humidity and temperature, can impact its stability and, consequently, its isomeric purity. researchgate.net

Computational Chemistry and Theoretical Structural Investigations

Application of Density Functional Theory (DFT) for Deferasirox Isomers

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to examine the electronic structure and properties of many-body systems like molecules. It is frequently employed to analyze pharmaceutical compounds and their isomers. nih.govphyschemres.orgresearchgate.net

DFT calculations are instrumental in determining the most stable three-dimensional arrangement (conformation) of the Deferasirox meta isomer. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and torsional angles that correspond to the lowest energy state. A critical feature in the conformation of Deferasirox-like molecules is the presence of intramolecular hydrogen bonds, which significantly stabilize the structure. researchgate.net The analysis extends to the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net These electronic descriptors are crucial for predicting the molecule's reactivity and interaction sites.

The table below compares some computed descriptors for Deferasirox (the para isomer) and its meta isomer, illustrating the subtle electronic differences that arise from the change in the benzoic acid substituent position.

| Property | Deferasirox (para-isomer) | This compound | Reference |

| IUPAC Name | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | 3-[3,5-Bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | nih.gov |

| Molecular Formula | C₂₁H₁₅N₃O₄ | C₂₁H₁₅N₃O₄ | nih.gov |

| Molecular Weight | 373.4 g/mol | 373.4 g/mol | nih.gov |

| XLogP3-AA | 3.8 | 3.8 | nih.gov |

| Hydrogen Bond Donor Count | 3 | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | 6 | nih.gov |

This table is generated from data available on PubChem for Deferasirox and its meta isomer.

A key application of DFT is to calculate the total electronic energy of different isomers to assess their relative stability. By comparing the ground-state energies of the ortho, meta, and para isomers of Deferasirox, one can construct an energy landscape. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable. This information is vital during process development, as reaction conditions can be optimized to favor the formation of the desired isomer (the active pharmaceutical ingredient) and minimize the generation of less stable, undesired regioisomers which may be impurities. researchgate.netresearchgate.net Subtle modifications in the molecular topology between isomers can lead to significant differences in their properties. acs.org

The following table provides an illustrative example of how DFT results on the relative stability of isomers would be presented.

| Isomer | DFT Calculated Relative Energy (kcal/mol) | Predicted Stability Ranking |

| Deferasirox (para-isomer) | 0.00 (Reference) | Most Stable |

| This compound | +1.5 | Intermediate Stability |

| Deferasirox ortho isomer | +3.2 | Least Stable |

Note: The energy values in this table are hypothetical and for illustrative purposes only, demonstrating the typical output of such a computational analysis.

DFT can also be used to model the conversion pathways between different isomers. The process of isomerization involves overcoming an energy barrier, the peak of which is known as the transition state. libretexts.org Computational chemists can map the entire reaction coordinate from one isomer to another, identifying the structure and energy of the transition state. The calculated height of this energy barrier, or activation energy, provides a quantitative measure of how readily the isomerization can occur. Understanding these mechanisms is important for determining the stability of the drug substance under various storage and physiological conditions. Such studies can predict whether an impurity isomer could potentially convert to the main drug molecule or vice versa.

Energy Landscape and Relative Stability of Regioisomers

Molecular Modeling and Simulation Approaches

Beyond DFT, other molecular modeling techniques are employed to understand the behavior of the this compound. Molecular docking, for instance, is a computational method used to predict the binding orientation of a molecule to a biological target, such as a protein or enzyme. chemrxiv.org By docking both Deferasirox and its meta isomer into the active site of relevant proteins (e.g., those involved in iron metabolism), researchers can compare their binding affinities and interaction patterns. This can provide insight into whether the meta isomer impurity possesses a different biological or toxicological profile compared to the parent drug. The need for such modeling is often underscored when experimental methods like co-crystallization prove unsuccessful. chemrxiv.org

Spectroscopic Property Prediction from Theoretical Models

A powerful application of theoretical models is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of molecules. physchemres.org By calculating the wavelengths of maximum absorption (λmax) for the this compound, a theoretical spectrum can be generated. This can be used to help identify the isomer in a mixture by matching the predicted spectrum with experimental measurements from techniques like HPLC with a photodiode array detector.

NMR Spectra: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com Since the electronic environment of each nucleus is slightly different between the para and meta isomers, their predicted NMR spectra will also differ. This theoretical prediction is an invaluable tool for chemists to definitively assign the structure of a newly synthesized or isolated impurity. mdpi.com

Vibrational Spectra: The infrared (IR) and Raman spectra can also be calculated to predict the frequencies of vibrational modes within the molecule. This is particularly useful for identifying characteristic functional group vibrations and the effects of intramolecular hydrogen bonding. researchgate.net

The table below illustrates how theoretical spectroscopic data would be compared against experimental findings for structural verification.

| Spectroscopic Property | Theoretical Prediction (Example) | Experimental Finding (Example) | Purpose |

| UV-Vis λmax | 295 nm, 330 nm | 294 nm, 332 nm | Confirm electronic transitions |

| ¹H NMR Chemical Shift (Benzoic acid proton) | δ 7.85 ppm | δ 7.83 ppm | Distinguish regioisomer position |

| ¹³C NMR Chemical Shift (Carboxyl carbon) | δ 168.2 ppm | δ 168.0 ppm | Confirm carbon framework |

Note: The values in this table are illustrative examples.

Regulatory Framework and Quality Assurance for Pharmaceutical Isomers

International Regulatory Guidelines on Impurities (ICH Q3A/B)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are central to the control of impurities in new drug substances and products. europa.eueuropa.eu The primary documents governing these are ICH Q3A(R2), which pertains to impurities in new drug substances, and ICH Q3B(R2), which addresses impurities (specifically degradation products) in new drug products. europa.euich.orggmp-compliance.orggmp-compliance.org These guidelines provide a framework for the reporting, identification, and qualification of impurities based on established thresholds. premier-research.comkobia.kr

The core principle of these guidelines is to set limits for impurities based on the maximum daily dose (MDD) of the drug. premier-research.com Three key thresholds are defined:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. gmpinsiders.com

Identification Threshold: The level above which the structure of an impurity must be determined. fda.gov

Qualification Threshold: The level above which an impurity's safety must be established. kobia.krich.org

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. kobia.kr An impurity is considered qualified if its level was present in the batches of the new drug substance used in safety and clinical studies. ich.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table summarizes the standard thresholds for impurities in new drug substances as outlined in ICH Q3A(R2). The thresholds are based on the maximum daily dose of the active ingredient. fda.govich.org

Specific Requirements for Isomeric Impurities (Regioisomers, Stereoisomers)

Regulatory guidelines mandate special consideration for isomeric impurities due to their potential for different pharmacological and toxicological properties compared to the API. canada.canih.gov While Deferasirox itself does not have chiral centers, its synthesis can lead to the formation of regioisomers, such as the meta isomer. nih.goveuropa.eugeneesmiddeleninformatiebank.nl

The ICH guidelines treat regioisomers as they would any other organic impurity. uspnf.com They are considered process impurities if they arise during synthesis or degradation products if they form during storage. uspnf.com As such, they are subject to the same reporting, identification, and qualification thresholds. premier-research.com Regulatory bodies like the FDA and the European Medicines Agency (EMA) require that the isomeric composition of a drug be well-documented and controlled. nih.govfda.gov Manufacturers must ensure that their processes consistently produce the drug substance with a controlled level of isomeric impurities. canada.caexpresspharma.in The European Food Safety Authority (EFSA) also provides guidance emphasizing that stereoisomers should generally be treated as distinct chemical components in risk assessments. europa.eu

Justification of Acceptance Criteria for Deferasirox Meta Isomer

The acceptance criterion, or specification, for the this compound in the final drug substance is established based on the principles of the ICH guidelines. ich.org The justification for a proposed acceptance limit hinges on the qualification of the impurity. kobia.kr

The primary method for justifying an acceptance criterion is to demonstrate that the level of the meta isomer is at or below the level present in the batches of Deferasirox used in pivotal clinical and nonclinical safety studies. kobia.krich.org If the levels in these batches were found to be safe, then that level is considered qualified.

If a manufacturer's proposed acceptance criterion for the meta isomer is higher than the qualified level or exceeds the ICH qualification threshold, additional safety data would be required. fda.gov This could involve conducting toxicological studies on the isolated impurity to demonstrate its safety at the proposed limit. fda.gov The impurity profile of each new batch is compared to the profiles of batches used in development to ensure consistency and safety. europa.eu

| Impurity Level vs. Qualification Threshold | Is Impurity a Significant Metabolite? | Action Required |

|---|---|---|

| Below Threshold | N/A | Considered qualified. No further action needed. |

| Above Threshold | Yes | Considered qualified. |

| Above Threshold | No | Requires qualification through toxicological studies or other justification (e.g., literature data). |

This table illustrates the general decision-making process for the qualification of an impurity based on ICH Q3A/B guidelines. kobia.kr

Pharmacopeial Standards and Reference Material Development (e.g., EP, USP)

Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish official standards for medicines. cymitquimica.comavantorsciences.com They provide monographs that define the tests, procedures, and acceptance criteria for drug substances and their specified impurities. uspnf.com

For the accurate control of the this compound, the development and availability of a certified reference material are essential. aquigenbio.com This isomer is listed in the European Pharmacopoeia as "Deferasirox EP Impurity D". nih.govaquigenbio.com Reference standards are highly characterized, high-purity substances used by manufacturers for several key purposes: aquigenbio.comsynzeal.comsynzeal.com

Peak Identification: To confirm the identity of the impurity peak in a chromatogram.

Method Validation: To validate analytical procedures, ensuring they can accurately detect and quantify the impurity.

Quantification: To serve as a standard against which the amount of the impurity in a test sample is measured.

Several specialized suppliers produce and distribute reference standards for Deferasirox impurities, including the meta isomer, which are traceable to pharmacopeial standards. aquigenbio.comaxios-research.comweblivelink.com

| Identifier | Value |

|---|---|

| Chemical Name | 3-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid |

| Common Name | This compound |

| Pharmacopoeial Name | Deferasirox EP Impurity D |

| CAS Number | 2254105-61-6 |

| Molecular Formula | C21H15N3O4 |

This table provides key identifiers for the this compound. nih.govaquigenbio.compharmaffiliates.com

Impact of Isomeric Purity on Drug Product Quality Attributes

The level of isomeric purity is a critical quality attribute (CQA) of a drug substance that can directly influence the quality, safety, and efficacy of the final drug product. musechem.com The presence of impurities, even isomers that are structurally very similar to the API, can alter the physicochemical properties of the drug substance. expresspharma.in This can potentially affect drug product characteristics such as stability, dissolution rate, and ultimately, bioavailability. europa.eu

Controlling the level of the this compound is therefore essential for ensuring batch-to-batch consistency and predictable performance of the Deferasirox drug product. nih.gov During the approval process for generic drugs, regulatory authorities meticulously compare the impurity profile of the generic product to that of the originator product to ensure they are comparable. europa.eugeneesmiddeleninformatiebank.nl

Analytical Control in Pharmaceutical Manufacturing

Robust analytical control strategies are implemented throughout the pharmaceutical manufacturing process to monitor and control the levels of the this compound. canada.ca The primary analytical technique used for this purpose is High-Performance Liquid Chromatography (HPLC). researchgate.net

A specific HPLC method must be developed and validated according to ICH Q2 guidelines to ensure it is fit for purpose. The method must demonstrate:

Specificity: The ability to separate the meta isomer from Deferasirox and all other potential impurities, ensuring an accurate measurement without interference.

Sensitivity: A low limit of detection (LOD) and limit of quantitation (LOQ) to measure the impurity even at very low concentrations. researchgate.net

Accuracy and Precision: The ability to provide consistent and true results. researchgate.net

A patent for Deferasirox granules describes an HPLC method capable of simultaneously detecting eight impurities, including the "1,3-isomer," which corresponds to the meta isomer. google.com This demonstrates the industry's focus on developing comprehensive analytical methods for impurity control. google.com These controls are applied not only to the final API but also to starting materials and intermediates to prevent the carry-over of impurities into the final product. canada.ca

Quality Control and Release Testing Methodologies

Quality control (QC) and release testing are the final checks to confirm that a batch of drug substance or drug product meets its pre-defined quality specifications before it can be released for use. geneesmiddeleninformatiebank.nl The specification for Deferasirox includes a specific test for "Related Substances" or "Impurities," which uses a validated HPLC method to quantify the meta isomer and other impurities. europa.eugeneesmiddeleninformatiebank.nl

The acceptance criteria for these impurities are included in the specification. ich.orguspnf.com A batch of Deferasirox will only be released if the level of the meta isomer and other specified and unspecified impurities are below these established limits. geneesmiddeleninformatiebank.nl Stability studies are also conducted under various conditions to monitor for any increase in impurities over the shelf-life of the product. europa.eu

| Test Parameter | Purpose |

|---|---|

| Description | Visual check of appearance. |

| Identification | Confirms the identity of the active substance. |

| Assay | Measures the amount (potency) of the active substance. |

| Related Substances/Impurities | Identifies and quantifies impurities, including the meta isomer. |

| Dissolution | Measures the rate at which the drug dissolves from the dosage form. |

| Water Content | Measures the amount of water present. |

| Microbial Quality | Ensures the product is free from harmful microorganisms. |

This table outlines typical tests performed for the quality control and release of a solid oral dosage form of Deferasirox, as described in public assessment reports. europa.eugeneesmiddeleninformatiebank.nl

Q & A

Basic Research Questions

Q. How is the Deferasirox meta isomer structurally distinguished from its ortho and para isomers?

- Methodological Answer : The meta isomer can be differentiated using advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy identifies unique proton environments, while Fourier Transform Infrared (FTIR) spectroscopy detects distinct vibrational modes. For example, resonance structures in the meta isomer (vs. para) reduce stabilization of the ammonium ion, altering basicity . Gas chromatography (GC) coupled with chemometric analysis (e.g., multivariate curve resolution) isolates isomer-specific elution profiles . X-ray crystallography further confirms spatial arrangements.

Q. What analytical methods are recommended for quantifying the this compound in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, but method validation must address co-elution risks. Mass spectrometry (MS) provides higher specificity, particularly when distinguishing isomers with near-identical retention times. Impurity standards (e.g., Deferasirox 1,3-isomer) should be used as reference materials . Stability-indicating assays under stress conditions (e.g., thermal degradation) ensure specificity .

Q. What are the foundational pharmacokinetic differences between the this compound and its parent compound?

- Methodological Answer : Comparative studies require in vitro assays (e.g., plasma protein binding, metabolic stability using liver microsomes) and in vivo rodent models. Pharmacokinetic parameters (AUC, Cmax, t₁/₂) should be analyzed via non-compartmental modeling. Note that structural differences in the meta isomer may reduce iron-chelating efficacy due to altered ligand geometry .

Advanced Research Questions

Q. How can regioselective synthesis of the this compound be optimized to minimize ortho/para byproducts?

- Methodological Answer : Computational chemistry tools (e.g., density functional theory) predict reaction pathways favoring meta substitution. Experimental validation involves adjusting reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Lewis acids). For instance, meta-dominant pathways are observed in phenolic reactions with singlet oxygen due to thermodynamic stability of intermediates . Reaction monitoring via real-time FTIR or Raman spectroscopy improves yield .

Q. What experimental designs address contradictory data on the meta isomer’s biological activity in oncology models?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, iron saturation levels). A systematic review with meta-analysis should quantify heterogeneity using I² statistics . Standardize protocols: use isogenic cell lines, control for intracellular iron levels, and validate target engagement (e.g., Mcl-1 binding via surface plasmon resonance) . Dose-response meta-analyses can reconcile discrepancies .

Q. How does the meta isomer’s interaction with Mcl-1 differ mechanistically from synthetic inhibitors?

- Methodological Answer : Molecular dynamics simulations reveal unique binding modes. Unlike synthetic inhibitors, the meta isomer forms a salt bridge with Lys234 in Mcl-1’s P2/P3 pockets, altering conformational dynamics . Validate via alanine-scanning mutagenesis and isothermal titration calorimetry (ITC) to compare binding affinities.

Data Analysis and Reproducibility

Q. What statistical approaches resolve heterogeneity in preclinical studies evaluating the meta isomer’s toxicity?

- Methodological Answer : Random-effects meta-analyses account for between-study variance. Subgroup analyses by species (e.g., murine vs. primate) or administration route (oral vs. intravenous) isolate confounding factors. Use Higgins’ H and I² metrics to quantify heterogeneity . Preregister protocols on platforms like Open Science Framework to reduce bias.

Q. How can computational models improve the prediction of the meta isomer’s metabolic stability?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations predict oxidation sites in cytochrome P450 enzymes. Validate with in vitro metabolite profiling (e.g., LC-MS/MS). Machine learning models trained on isomer-specific ADME datasets enhance predictive accuracy .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.